molecular formula C15H17NS B4577267 4-(Naphthalen-2-ylmethyl)thiomorpholine

4-(Naphthalen-2-ylmethyl)thiomorpholine

Cat. No.: B4577267
M. Wt: 243.4 g/mol
InChI Key: YKUCZWQSDBHQOJ-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-ylmethyl)thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a naphthalen-2-ylmethyl group

Scientific Research Applications

4-(Naphthalen-2-ylmethyl)thiomorpholine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-ylmethyl)thiomorpholine typically involves the reaction of thiomorpholine with a naphthalen-2-ylmethyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate thiomorpholine, followed by the addition of naphthalen-2-ylmethyl bromide to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-ylmethyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Substitution: The naphthalen-2-ylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the sulfur atom.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Oxidation of the sulfur atom can yield sulfoxides or sulfones.

    Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the naphthalene ring, depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-ylmethyl)thiomorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The naphthalen-2-ylmethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, while the thiomorpholine ring can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Naphthalen-2-ylmethyl)thiomorpholine is unique due to the presence of the naphthalen-2-ylmethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological or material properties.

Properties

IUPAC Name

4-(naphthalen-2-ylmethyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NS/c1-2-4-15-11-13(5-6-14(15)3-1)12-16-7-9-17-10-8-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUCZWQSDBHQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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